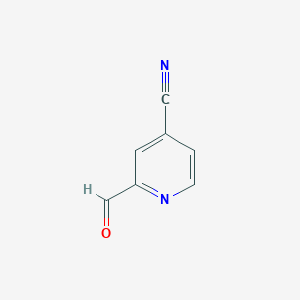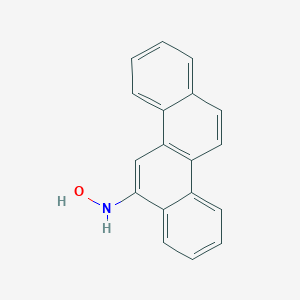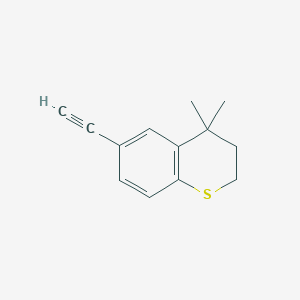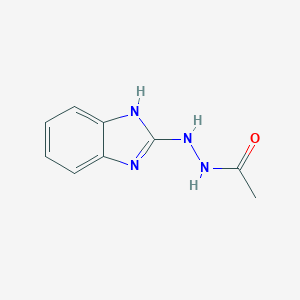
2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine is a chemical compound that has gained significant attention in scientific research. It is a hydrazine derivative that has been synthesized and studied for its potential biological and medicinal properties.
Wirkmechanismus
The mechanism of action of 2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce oxidative stress, and decrease inflammation. It has also been shown to have a protective effect on certain organs, such as the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine in lab experiments is its potential as a therapeutic agent for cancer and other diseases. It has also shown promising results as an antioxidant and anti-inflammatory agent. However, one limitation is the lack of knowledge about its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine include further investigation of its mechanism of action and potential side effects. Additionally, the compound could be studied for its potential use as a diagnostic tool for certain diseases. Further research could also focus on optimizing the synthesis method to improve the purity and yield of the compound. Finally, the compound could be studied for its potential use in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine is a hydrazine derivative that has shown promising results in scientific research. It has potential as a therapeutic agent for cancer and other diseases, as well as antioxidant and anti-inflammatory agent. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine involves the reaction of 1-acetyl-2-nitrobenzene with hydrazine hydrate under reflux conditions. The reaction leads to the formation of 2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine as a yellow solid. The purity of the compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine has been studied for its potential biological and medicinal properties. It has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. It has also been studied for its antioxidant and anti-inflammatory properties. Additionally, it has been investigated for its potential use as a diagnostic tool for certain diseases.
Eigenschaften
CAS-Nummer |
116577-83-4 |
|---|---|
Produktname |
2-(1H-Benzimidazol-2-yl)-1-acetylhydrazine |
Molekularformel |
C9H10N4O |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
N'-(1H-benzimidazol-2-yl)acetohydrazide |
InChI |
InChI=1S/C9H10N4O/c1-6(14)12-13-9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,12,14)(H2,10,11,13) |
InChI-Schlüssel |
CDCZSUOUCQDXIW-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC1=NC2=CC=CC=C2N1 |
Kanonische SMILES |
CC(=O)NNC1=NC2=CC=CC=C2N1 |
Synonyme |
Acetic acid, 2-(1H-benzimidazol-2-yl)hydrazide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



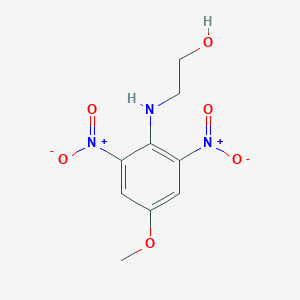
![3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one](/img/structure/B53494.png)


![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B53500.png)


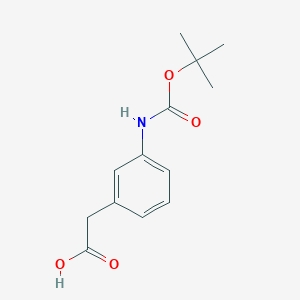
![6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one](/img/structure/B53513.png)
